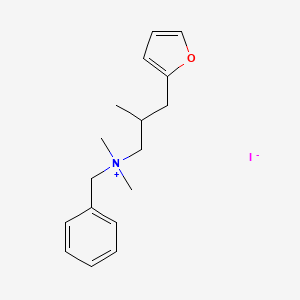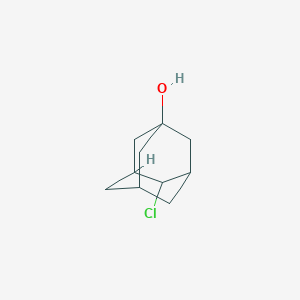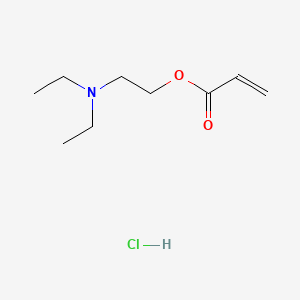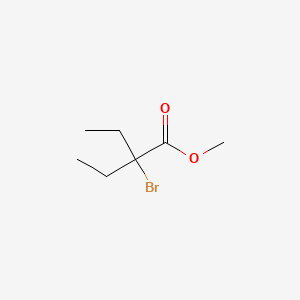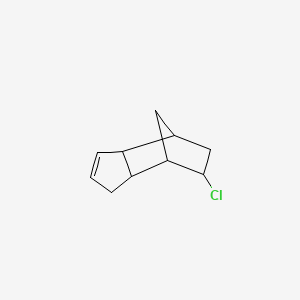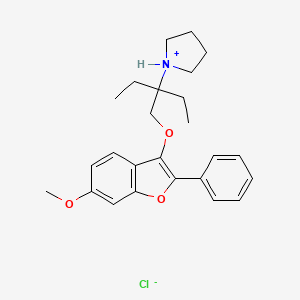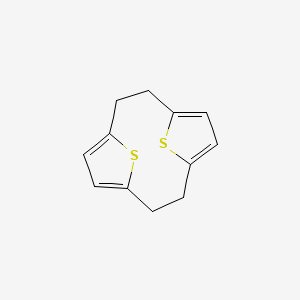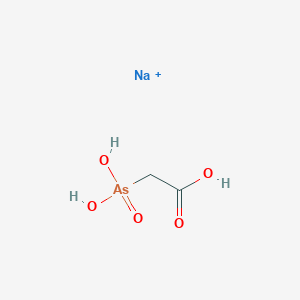
Sodium;2-arsonoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-arsonoacetic acid is an organoarsenic compound with the chemical formula C₂H₅AsO₅Na It is a derivative of arsonoacetic acid, where the sodium ion replaces the hydrogen ion in the carboxyl group
準備方法
Synthetic Routes and Reaction Conditions
Sodium;2-arsonoacetic acid can be synthesized through the reaction of sodium arsenite with sodium chloroacetate. The process involves the following steps :
- Dissolve 160 grams of sodium hydroxide in 300 milliliters of water and heat the solution.
- Add 100 grams of powdered arsenious oxide to the hot solution.
- After cooling the solution to 20°C, add 48 grams of chloroacetic acid.
- Stir the suspension for about five minutes until an exothermic reaction occurs, raising the temperature to 70-75°C.
- Allow the reaction mixture to stand at room temperature for one hour.
- Acidify the solution with 160 milliliters of glacial acetic acid and filter off the precipitated arsenious oxide.
- Pour the filtrate into a solution containing 185 grams of crystallized barium chloride dissolved in 600 milliliters of hot water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Sodium;2-arsonoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction can produce arsenoacetic acid.
科学的研究の応用
Sodium;2-arsonoacetic acid has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound has been studied for its potential biological activities, including its effects on cell proliferation and apoptosis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which sodium;2-arsonoacetic acid exerts its effects involves several molecular targets and pathways . It can induce apoptosis in tumor cells by disrupting mitochondrial membrane potential and causing cell cycle arrest at the G2/M phase. The compound’s interaction with cellular proteins and enzymes plays a crucial role in its biological activity.
類似化合物との比較
Sodium;2-arsonoacetic acid can be compared with other similar compounds, such as methylarsonic acid and phosphonoacetic acid .
Methylarsonic acid: This compound has a similar structure but with a methyl group instead of a carboxyl group. It is less reactive and has different biological activities.
Phosphonoacetic acid: This compound is isomorphous with this compound and has similar chemical properties but contains phosphorus instead of arsenic.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it valuable for research and industrial applications. Further studies are needed to explore its full potential and develop new applications.
特性
分子式 |
C2H5AsNaO5+ |
|---|---|
分子量 |
206.97 g/mol |
IUPAC名 |
sodium;2-arsonoacetic acid |
InChI |
InChI=1S/C2H5AsO5.Na/c4-2(5)1-3(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1 |
InChIキー |
SLALCKDFXIMKLH-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)[As](=O)(O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


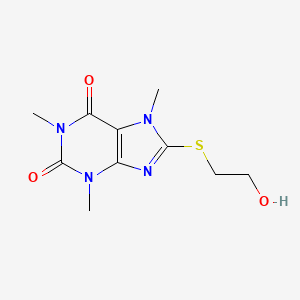
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
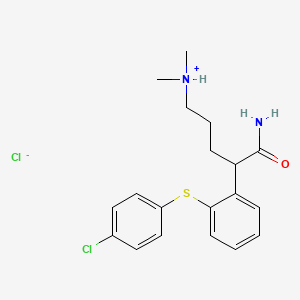
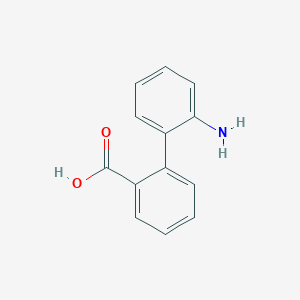
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
